molecular formula C12H15BrN2OS B1448085 3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide CAS No. 1351659-07-8

3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide

Cat. No.: B1448085
CAS No.: 1351659-07-8
M. Wt: 315.23 g/mol
InChI Key: GHUPHCDJUXSIRE-UHFFFAOYSA-N
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Description

3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide typically involves the condensation of an appropriate benzothiazole derivative with an allyl group and an ethoxy group. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like glacial acetic acid. The reaction is usually carried out under reflux conditions to ensure complete condensation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-allyl-6-methylbenzo[d]thiazol-2(3H)-imine hydrobromide
  • 3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide
  • 3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide

Uniqueness

3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the allyl and ethoxy groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-imine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS.BrH/c1-3-7-14-10-6-5-9(15-4-2)8-11(10)16-12(14)13;/h3,5-6,8,13H,1,4,7H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUPHCDJUXSIRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=N)S2)CC=C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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